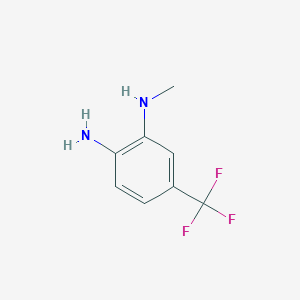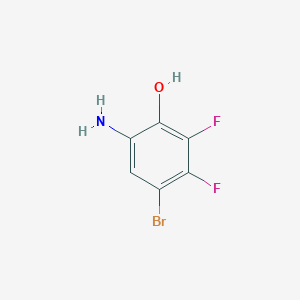
6-Amino-4-bromo-2,3-difluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-bromo-2,3-difluorophenol is an organic compound characterized by the presence of amino, bromo, and difluoro substituents on a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-bromo-2,3-difluorophenol typically involves multi-step organic reactions. One common method includes the bromination of 2,3-difluorophenol followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine or bromine-containing reagents for bromination, nitric acid for nitration, and reducing agents such as tin(II) chloride or iron powder for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-bromo-2,3-difluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The phenol group can be oxidized to quinones, and the amino group can be reduced to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate for nucleophilic substitution, and Lewis acids like aluminum chloride for electrophilic substitution.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted phenols, quinones, and azo compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Amino-4-bromo-2,3-difluorophenol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-bromo-2,3-difluorophenol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and difluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,3-difluorophenol: Lacks the amino group, making it less versatile in forming hydrogen bonds.
2-Amino-4-bromophenol: Lacks the difluoro substituents, which affects its electronic properties and reactivity.
6-Bromo-3,4-difluoro-2-nitrophenol: Contains a nitro group instead of an amino group, leading to different chemical behavior and applications.
Uniqueness
6-Amino-4-bromo-2,3-difluorophenol is unique due to the combination of amino, bromo, and difluoro substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H4BrF2NO |
|---|---|
Peso molecular |
224.00 g/mol |
Nombre IUPAC |
6-amino-4-bromo-2,3-difluorophenol |
InChI |
InChI=1S/C6H4BrF2NO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H,10H2 |
Clave InChI |
ZDPYTLIUCKFPBD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


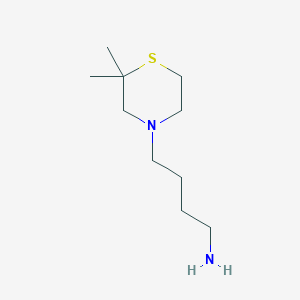
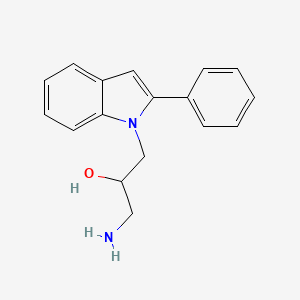

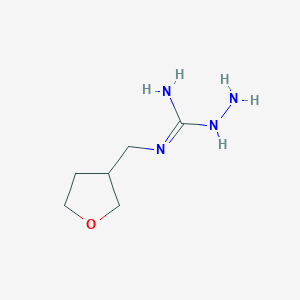
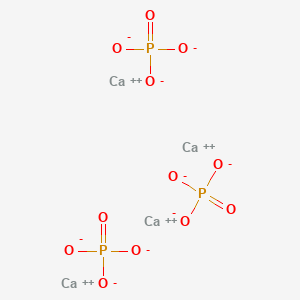

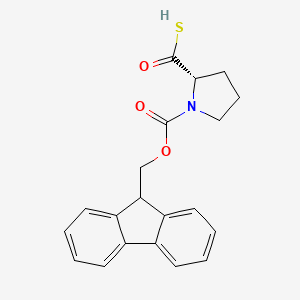

![3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B15204538.png)

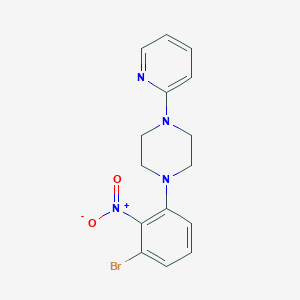
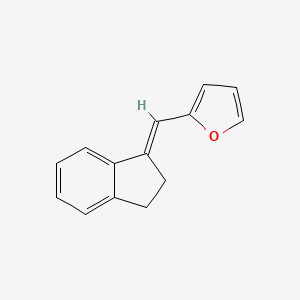
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B15204555.png)
